(3-acetylimidazo[1,2-a]pyridin-2-yl) acetate
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Overview
Description
(3-acetylimidazo[1,2-a]pyridin-2-yl) acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an acetyl group at the 3-position and an acetate group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetylimidazo[1,2-a]pyridin-2-yl) acetate can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Multicomponent reactions are often preferred due to their efficiency and ability to produce a wide range of products in a single synthetic stage .
Chemical Reactions Analysis
Types of Reactions
(3-acetylimidazo[1,2-a]pyridin-2-yl) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (3-acetylimidazo[1,2-a]pyridin-2-yl) acetate is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound exhibits a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . These activities make it a valuable compound for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders . For instance, compounds like zolpidem and alpidem, which are derived from imidazo[1,2-a]pyridine, are used to treat insomnia and brain function disorders .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of (3-acetylimidazo[1,2-a]pyridin-2-yl) acetate involves its interaction with specific molecular targets and pathways. For example, derivatives like zolpidem exert their effects by blocking γ-aminobutyric acid receptors, leading to a hypnotic effect . The exact mechanism may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound of (3-acetylimidazo[1,2-a]pyridin-2-yl) acetate, known for its broad biological activity.
Zolpidem: A derivative used to treat insomnia, with a similar imidazo[1,2-a]pyridine core.
Alpidem: Another derivative used for brain function disorders.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and acetate groups allow for diverse chemical modifications, making it a versatile compound in various applications.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
(3-acetylimidazo[1,2-a]pyridin-2-yl) acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)10-11(16-8(2)15)12-9-5-3-4-6-13(9)10/h3-6H,1-2H3 |
InChI Key |
QQYPHNSFTLZPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)OC(=O)C |
Origin of Product |
United States |
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